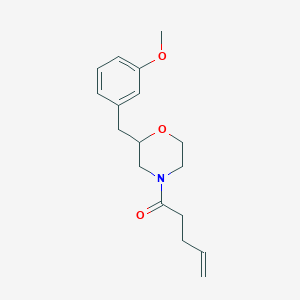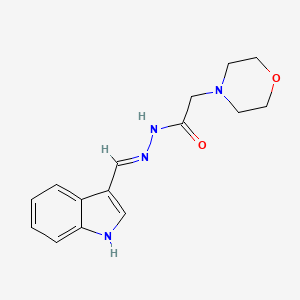![molecular formula C19H16N2O2S B6078277 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6078277.png)
2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one, also known as MPT, is a thiazolidinone derivative that has been extensively studied for its potential biological activities. MPT has been shown to exhibit various pharmacological properties, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities.
作用机制
The mechanism of action of 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one is not fully understood. However, several studies have suggested that 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one exerts its biological activities by modulating various signaling pathways. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and antioxidant defense. In addition, 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various inflammatory diseases. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has also been shown to increase the levels of antioxidant enzymes, such as SOD, CAT, and GPx, and reduce the levels of lipid peroxidation in various oxidative stress-related diseases. In addition, 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has also been reported to exhibit antimicrobial activity against various pathogenic microorganisms.
实验室实验的优点和局限性
2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has several advantages for lab experiments. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one is readily available and can be synthesized using a simple and efficient method. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one is also stable under normal laboratory conditions and can be stored for extended periods. However, 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has some limitations for lab experiments. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has poor solubility in water and other polar solvents, which may limit its use in some biological assays. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one also has low bioavailability and may require the use of special formulations or delivery systems to improve its efficacy in vivo.
未来方向
There are several future directions for the research on 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one. One direction is to investigate the potential therapeutic applications of 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one in various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Another direction is to explore the potential use of 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one as a chemopreventive agent in various cancer types. Additionally, the development of novel formulations or delivery systems for 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one may improve its bioavailability and efficacy in vivo. Finally, the identification of the molecular targets and signaling pathways involved in the biological activities of 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one may provide insights into its mechanism of action and potential therapeutic applications.
合成方法
2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methoxybenzaldehyde and 3-phenylpropenal in the presence of thiosemicarbazide. The reaction mixture is then refluxed in ethanol to obtain 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one as a yellow crystalline solid. The purity of the synthesized 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one can be confirmed using various analytical techniques, such as melting point determination, IR spectroscopy, and NMR spectroscopy.
科学研究应用
2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential biological activities. Several studies have reported the anti-inflammatory, antioxidant, antitumor, and antimicrobial activities of 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has also been shown to exhibit potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has also been reported to exhibit antimicrobial activity against various pathogenic microorganisms, including bacteria and fungi.
属性
IUPAC Name |
(5E)-2-(4-methoxyphenyl)imino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-23-16-12-10-15(11-13-16)20-19-21-18(22)17(24-19)9-5-8-14-6-3-2-4-7-14/h2-13H,1H3,(H,20,21,22)/b8-5+,17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOMJHNGSTYWMG-BDKUJZOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC=CC3=CC=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C=C\C3=CC=CC=C3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3-bromobenzyl)-2-piperidinyl]ethanol](/img/structure/B6078203.png)
![2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6078208.png)
![4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile](/img/structure/B6078214.png)

![2-[(2-iodobenzoyl)amino]-3-(5-methyl-2-furyl)acrylic acid](/img/structure/B6078227.png)
![1-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6078242.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B6078249.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate](/img/structure/B6078258.png)
![1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B6078265.png)
![N-[2-(1-pyrrolidinyl)-2-(2-thienyl)ethyl]-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide](/img/structure/B6078273.png)
![(2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B6078292.png)
![N-(cyclopropylmethyl)-N-propyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6078308.png)

![5-(1-{3-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6078318.png)